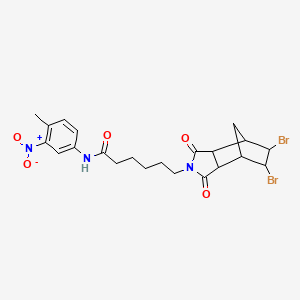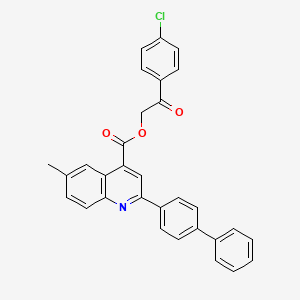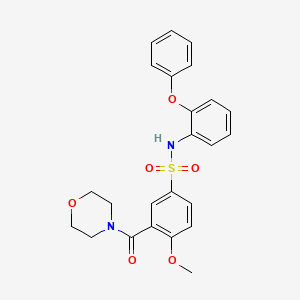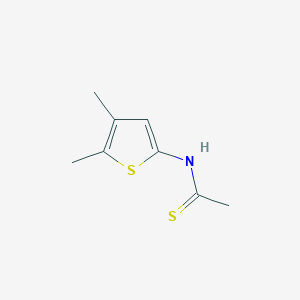![molecular formula C26H30N2O3 B15151202 N-(2,4-dimethylphenyl)-4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexanecarboxamide](/img/structure/B15151202.png)
N-(2,4-dimethylphenyl)-4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethylphenyl)-4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexanecarboxamide is a complex organic compound that belongs to the class of carboxamides. This compound is characterized by its unique structural features, including a cyclohexane ring, a dioxooctahydro-4,6-ethenocyclopropa[f]isoindole moiety, and a dimethylphenyl group. Such compounds are often of interest in various fields of scientific research due to their potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexanecarboxamide typically involves multi-step organic reactions. The process may start with the preparation of the cyclohexanecarboxamide core, followed by the introduction of the dioxooctahydro-4,6-ethenocyclopropa[f]isoindole moiety and the dimethylphenyl group. Common reagents and catalysts used in these reactions include:
Cyclohexanecarboxylic acid: Starting material for the carboxamide core.
Amine derivatives: For the formation of the amide bond.
Cyclopropanation reagents: For introducing the cyclopropane ring.
Oxidizing agents: For the formation of the dioxo groups.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to achieve high yields and purity. This may include the use of advanced techniques such as continuous flow reactors, high-pressure reactors, and automated synthesis platforms.
Análisis De Reacciones Químicas
Types of Reactions
N-(2,4-dimethylphenyl)-4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: Introduction of additional oxygen atoms to form new functional groups.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to reduce the compound.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional ketone or aldehyde groups, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: For studying its interactions with biological macromolecules.
Medicine: Potential therapeutic applications due to its unique structural features.
Industry: Use in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action of N-(2,4-dimethylphenyl)-4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
N-(2,4-dimethylphenyl)-4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexanecarboxamide: Unique due to its specific structural features.
Other carboxamides: Similar in having the carboxamide functional group but differing in other structural aspects.
Cyclohexane derivatives: Share the cyclohexane ring but differ in functional groups attached.
Uniqueness
The uniqueness of this compound lies in its combination of structural features, which may confer specific biological activities or chemical reactivity not found in other compounds.
Propiedades
Fórmula molecular |
C26H30N2O3 |
|---|---|
Peso molecular |
418.5 g/mol |
Nombre IUPAC |
N-(2,4-dimethylphenyl)-4-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C26H30N2O3/c1-13-3-10-21(14(2)11-13)27-24(29)15-4-6-16(7-5-15)28-25(30)22-17-8-9-18(20-12-19(17)20)23(22)26(28)31/h3,8-11,15-20,22-23H,4-7,12H2,1-2H3,(H,27,29) |
Clave InChI |
OHIHFIOKVVHIOU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)NC(=O)C2CCC(CC2)N3C(=O)C4C5C=CC(C4C3=O)C6C5C6)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-chlorophenyl)-4-[(E)-(2-methoxyphenyl)diazenyl]-3-methyl-1H-pyrazol-5-ol](/img/structure/B15151127.png)

![N-(2,2,2-trichloro-1-{[(3-chlorophenyl)carbamothioyl]amino}ethyl)hexanamide](/img/structure/B15151151.png)
![N-(2,3-dimethylphenyl)-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B15151153.png)
![1-(2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;hydrochloride](/img/structure/B15151161.png)
![4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]-N-(2,4-dimethylphenyl)benzamide](/img/structure/B15151169.png)
![Dimethyl 1,2,6-trimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B15151174.png)

![N,N'-biphenyl-4,4'-diylbis[2-(dimethylamino)acetamide] (non-preferred name)](/img/structure/B15151190.png)

![2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone](/img/structure/B15151217.png)
![N-[4-(2,4-dibromophenoxy)phenyl]-2-(dimethylamino)acetamide](/img/structure/B15151221.png)
![2-methylpropyl 4-({[2-(3-methoxypropyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoate](/img/structure/B15151223.png)
